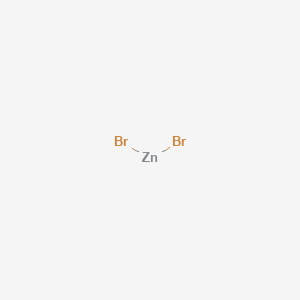
ZINC BROMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc bromide: is an inorganic compound with the chemical formula ZnBr₂ . It is a colorless salt that shares many properties with zinc chloride, such as high solubility in water and organic solvents. This compound is hygroscopic and forms a dihydrate, ZnBr₂·2H₂O. This compound is widely used in various industrial applications due to its unique properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
-
Laboratory Preparation:
- Zinc bromide can be synthesized by reacting elemental zinc with bromine. This exothermic reaction yields this compound: [ \text{Zn} + \text{Br}_2 \rightarrow \text{ZnBr}_2 ]
- Another method involves treating zinc oxide with hydrobromic acid to form this compound dihydrate: [ \text{ZnO} + 2\text{HBr} + \text{H}_2\text{O} \rightarrow \text{ZnBr}_2·2\text{H}_2\text{O} ]
- The anhydrous form can be obtained by dehydrating the dihydrate with hot carbon dioxide or by reacting zinc metal with bromine .
-
Industrial Production:
- Commercially, this compound is produced from zinc oxide or zinc carbonate, which are reacted with hydrobromic acid. The resulting dihydrate is then dehydrated to produce the anhydrous form .
Análisis De Reacciones Químicas
Types of Reactions:
-
Oxidation and Reduction:
- Zinc bromide can undergo redox reactions, where zinc is oxidized, and bromine is reduced.
-
Substitution Reactions:
- This compound acts as a Lewis acid and can participate in various substitution reactions, particularly in organic synthesis.
Common Reagents and Conditions:
- This compound is often used in the presence of organic solvents like ether, acetone, and tetrahydrofuran. It is also used with reagents such as hydrobromic acid and elemental bromine .
Major Products:
Aplicaciones Científicas De Investigación
Chemistry:
- Zinc bromide is used as a Lewis acid in organic synthesis, catalyzing various reactions such as the formation of carbon-carbon and carbon-heteroatom bonds .
Biology and Medicine:
- In biological research, this compound is used to study the effects of zinc ions on biological systems. It is also explored for its potential therapeutic applications .
Industry:
- This compound is widely used in the oil and gas industry as a dense brine for well completion and workover operations. Its high density helps in controlling high-pressure wells .
- It is also used in the production of zinc-bromine batteries, which are being researched for advanced energy storage solutions .
Mecanismo De Acción
Molecular Targets and Pathways:
- Zinc bromide exerts its effects primarily through its role as a Lewis acid, facilitating various chemical reactions by accepting electron pairs.
- In biological systems, zinc ions from this compound can interact with proteins and enzymes, influencing their structure and function .
Comparación Con Compuestos Similares
Zinc chloride (ZnCl₂): Shares many properties with zinc bromide, such as high solubility in water and organic solvents.
Zinc iodide (ZnI₂): Similar in structure but has different solubility and reactivity characteristics due to the larger iodide ions.
Uniqueness:
- This compound’s high density and solubility make it particularly useful in applications requiring heavy brines, such as in the oil and gas industry. Its role as a Lewis acid also makes it valuable in organic synthesis .
Propiedades
Fórmula molecular |
Br2Zn |
|---|---|
Peso molecular |
225.2 g/mol |
Nombre IUPAC |
dibromozinc |
InChI |
InChI=1S/2BrH.Zn/h2*1H;/q;;+2/p-2 |
Clave InChI |
VNDYJBBGRKZCSX-UHFFFAOYSA-L |
SMILES canónico |
[Zn](Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![(1H-Benzo[d]imidazol-5-yl)methanamine hydrochloride](/img/structure/B8816043.png)

